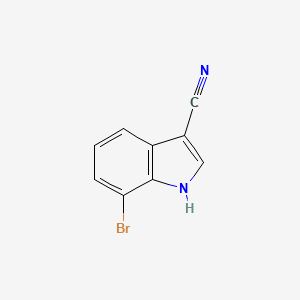
7-Bromo-1H-indole-3-carbonitrile
Übersicht
Beschreibung
7-Bromo-1H-indole-3-carbonitrile is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
Indole derivatives, including 7-Bromo-1H-indole-3-carbonitrile, are ideal precursors for the synthesis of active molecules . They are often synthesized through multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The molecular structure of 7-Bromo-1H-indole-3-carbonitrile is similar to other indole derivatives. Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives are frequently used in the synthesis of various organic compounds due to their biological and pharmaceutical activities . They are often involved in multicomponent reactions for the synthesis of various heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including 7-Bromo-1H-indole-3-carbonitrile, have been studied for their potential antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The indole structure allows for the synthesis of derivatives that can bind with high affinity to viral proteins, potentially leading to new treatments for viral infections.
Anti-inflammatory Properties
The indole scaffold is present in many synthetic drug molecules due to its biological activity. Among these activities, anti-inflammatory properties are significant. Indole derivatives can modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Applications
Indole derivatives have been explored for their anticancer effects. The indole core can be modified to target various cancer cell lines, and its derivatives have been found to possess activities against different types of cancer cells. The bromo and carbonitrile groups in 7-Bromo-1H-indole-3-carbonitrile may offer unique interactions with cancer cell enzymes or receptors .
Antimicrobial Effects
The indole nucleus has been associated with antimicrobial activity. Derivatives of 7-Bromo-1H-indole-3-carbonitrile could be synthesized to act as potent antimicrobial agents, potentially leading to new classes of antibiotics to combat resistant strains of bacteria .
Enzyme Inhibition
Indole derivatives have been used as inhibitors for various enzymes, such as glycogen synthase kinase 3β (GSK-3) and inosine monophosphate dehydrogenase (IMPDH). These enzymes are involved in critical cellular processes, and their inhibition can lead to therapeutic effects in diseases like diabetes and viral infections .
Role in Multicomponent Reactions (MCRs)
7-Bromo-1H-indole-3-carbonitrile can serve as an efficient precursor in multicomponent reactions. MCRs are a sustainable strategy to create complex molecules, and indole derivatives play a crucial role in these reactions due to their inherent reactivity and functional groups. This application is particularly relevant in the synthesis of pharmaceutically active compounds .
Safety And Hazards
7-Bromo-1H-indole-3-carbonitrile is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Zukünftige Richtungen
The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance . This suggests that there is potential for further exploration and development of 7-Bromo-1H-indole-3-carbonitrile and other indole derivatives in the future.
Eigenschaften
IUPAC Name |
7-bromo-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUGHHCYTWBLDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697465 | |
| Record name | 7-Bromo-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-indole-3-carbonitrile | |
CAS RN |
1043601-50-8 | |
| Record name | 7-Bromo-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



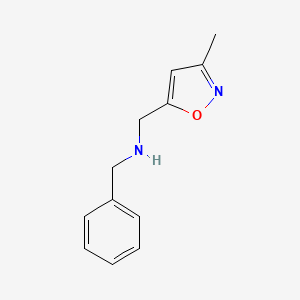

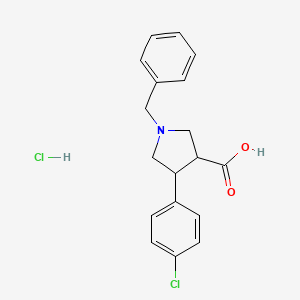
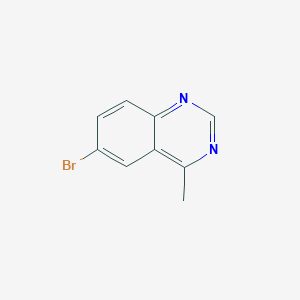
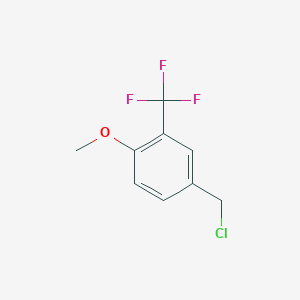
![6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524615.png)
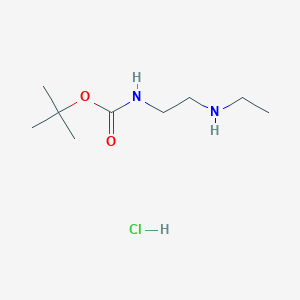
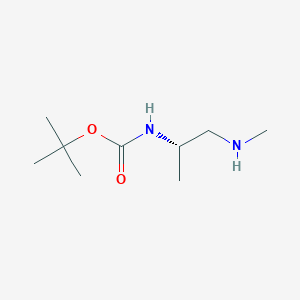
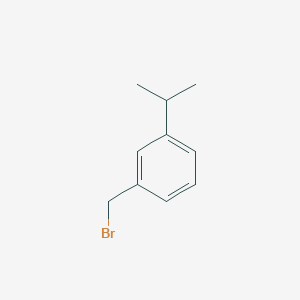

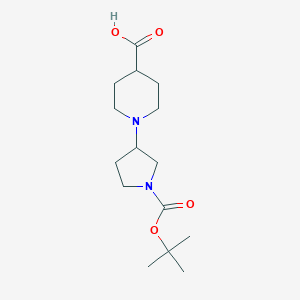

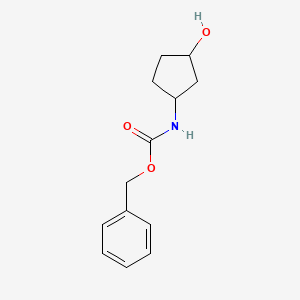
![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1524629.png)